N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine
Description
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c13-12-7-10(14)2-1-9(12)8-15-11-3-5-16-6-4-11/h1-2,7,11,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVFOZGNLBQMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
Key steps include:
-
Imine Formation : 2-Chloro-4-fluorobenzaldehyde reacts with oxan-4-amine in a polar aprotic solvent (e.g., chloroform or dichloromethane) under inert atmosphere.
-
Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as a selective reducing agent, offering superior stability in acidic media compared to traditional borohydrides.
-
Acid Workup : Hydrochloric acid (HCl) is used to protonate the amine, yielding the hydrochloride salt for easier isolation.
A representative procedure from the literature involves stirring equimolar amounts of 2-chloro-4-fluorobenzaldehyde (1.0 equiv) and oxan-4-amine (1.2 equiv) in chloroform at 25°C for 1 hour, followed by gradual addition of NaBH(OAc)₃ (1.5 equiv). The reaction is quenched with saturated NaHCO₃, and the product is extracted into chloroform. Evaporation yields a crude residue, which is purified via column chromatography (SiO₂, 0–10% methanol in chloroform) to afford the amine in 56–80% yield.
Alternative Pathways: Nucleophilic Substitution
While reductive amination dominates literature reports, nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing the (2-chloro-4-fluorophenyl)methyl group.
Substitution on Pre-functionalized Oxan-4-amine
In this approach, oxan-4-amine is first functionalized with a leaving group (e.g., bromide or tosylate) at the 4-position. Subsequent reaction with 2-chloro-4-fluorobenzylmagnesium bromide under Grignard conditions introduces the arylmethyl group.
Reaction Optimization
-
Temperature : Reactions are conducted at −78°C to prevent side reactions.
-
Solvent : Tetrahydrofuran (THF) is preferred for its ability to stabilize Grignard intermediates.
-
Catalysis : Transition metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura variants.
Despite its feasibility, this method is less favored due to lower yields (∼40%) and stringent anhydrous requirements.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (600 MHz, CDCl₃): δ 7.30–7.36 (m, 1H, aromatic), 4.67 (s, 2H, CH₂), 3.80 (s, 2H, oxane), 2.84 (spt, 1H, NH).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 56–80 | >95 | One-pot, scalable, mild conditions | Requires stoichiometric reductant |
| Nucleophilic Substitution | 40–50 | 85–90 | Avoids imine intermediates | Sensitive to moisture, low yields |
Reductive amination offers superior practicality for laboratory-scale synthesis, whereas nucleophilic substitution remains viable for specialized applications requiring alternative regioselectivity.
Industrial-Scale Considerations
While peer-reviewed data on industrial production are limited, extrapolation from analogous compounds suggests:
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxan-4-one derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine serves as an important reagent in organic synthesis. It can be utilized to synthesize complex molecules through various chemical reactions. Common methods include:
- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions due to the electrophilic nature of the phenyl ring.
- Oxidation and Reduction Reactions : It can also be involved in oxidation reactions using reagents like potassium permanganate or reduction reactions facilitated by lithium aluminum hydride.
Medicinal Chemistry
The compound exhibits potential biological activities, making it a candidate for drug discovery. Preliminary studies suggest that it may interact with various biomolecules, influencing enzymatic activity and possibly serving as a lead compound in the development of new therapeutics. Key areas of interest include:
- Enzyme Interaction Studies : Research is focused on understanding its binding affinity to specific enzymes or receptors, which is crucial for elucidating its mechanisms of action and therapeutic roles.
- Pharmacological Profiles : Investigations into its pharmacokinetics and pharmacodynamics are essential for assessing safety and efficacy profiles.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in various analytical techniques. Its unique structure allows it to serve as a marker for identifying similar compounds in complex mixtures.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Biological Activity Assessment : A study aimed at evaluating the compound's effect on specific enzymes showed promising results, indicating potential therapeutic applications.
- Synthesis Optimization : Research focusing on optimizing the synthesis process revealed that using specific solvents and catalysts significantly improved yield and purity.
- Pharmacological Evaluation : Investigations into the pharmacological effects demonstrated that the compound could modulate key biochemical pathways, warranting further exploration for drug development.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The chloro and fluoro groups on the phenyl ring can interact with enzymes or receptors, leading to modulation of their activity. The oxan-4-amine moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations :
Halogen Substitution Effects: The 2-chloro-4-fluorophenyl group in the target compound introduces steric and electronic effects distinct from mono- or di-fluorinated analogs. Chlorine’s higher lipophilicity (Cl vs. F) may enhance membrane permeability compared to fluorinated derivatives . The 2,4-difluoro analog exhibits similar LogP to the 4-fluoro derivative , suggesting chloro substitution significantly alters hydrophobicity.
Linker Flexibility :
- Compounds with a methylene bridge (e.g., benzyl-linked oxanes ) offer greater conformational flexibility compared to direct phenyl-oxane linkages (e.g., ). This flexibility may influence receptor binding or metabolic stability.
Yields for such reactions range from 49% to 67%, depending on substituents and reaction conditions .
Pharmacological and Physicochemical Properties
Lipophilicity and Brain Permeability :
- The 4-fluoro analog has a LogP of 2.49, while chloro substitution (as in the target compound) is expected to increase LogP, favoring blood-brain barrier (BBB) crossing .
- In CB2 agonists, fluorinated aromatic systems combined with oxadiazole linkers demonstrated high brain uptake, suggesting the target compound’s halogenated system may similarly support CNS targeting .
Collision Cross Section (CCS) :
- The 4-fluoro analog has a CCS of 152.3 Ų for [M+H]+, indicating a compact conformation.
Biological Activity
N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and comparative data.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by a chloro and fluorine substituent on the aromatic ring. Its molecular formula is C11H12ClF N, with a molecular weight of approximately 213.71 g/mol. The compound can be represented by its InChI key and canonical SMILES notation:
- InChI Key : BQQKBENXIIFOHX-UHFFFAOYSA-N
- SMILES : C1COCCC1(CC2=C(C=C(C=C2)F)Cl)NC(=O)C3CO3
Research indicates that this compound may interact with various biomolecules and pathways, influencing enzymatic activity. Preliminary studies suggest its relevance in:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating biochemical pathways essential for disease progression.
- Anticancer Activity : Similar compounds have shown the ability to induce apoptosis in cancer cells and inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Antitumor Activity
A study highlighted the antitumor potential of structurally related compounds, indicating that modifications in the phenyl group significantly affect biological activity against various cancer cell lines. This suggests that this compound could be optimized for enhanced efficacy against tumors .
Structure-Activity Relationship (SAR)
Research on SAR patterns has shown that introducing different substituents on the oxanamine core can lead to variations in biological activity. Compounds with electron-withdrawing groups demonstrated improved antimicrobial properties compared to those with electron-donating groups .
Comparative Analysis with Similar Compounds
To understand the biological implications of this compound, it is useful to compare it with other similar compounds:
| Compound | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(2-Chloro-4-fluorophenyl)methyl oxan-4-amine | Anticancer | 75.1 | Induction of apoptosis via caspase activation |
| 5-(aliphatic/cyclic saturated amino)pyridazinone derivatives | Anticancer | Varies | CDK inhibition and cell cycle arrest |
| 1-Methyl-N-(propan-2-yl)-N-(2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl)methyl]-1H-imidazole derivative | Antimicrobial | Not specified | Inhibition of bacterial cell wall synthesis |
Q & A
Q. What are the standard synthetic routes for preparing N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine?
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-chloro-4-fluorobenzyl chloride with oxan-4-amine in the presence of a base like potassium tert-butoxide ( ). Triphenylphosphine or sodium triacetoxyborohydride may serve as reducing agents for imine intermediates ( ). Characterization typically involves NMR, HPLC, and mass spectrometry to confirm purity and structure ().
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
X-ray crystallography is critical for unambiguous structural confirmation, as demonstrated in related fluorophenyl derivatives (). Complementary methods include H/C NMR for functional group analysis and HPLC for purity assessment (). Mass spectrometry (HRMS or ESI-MS) validates molecular weight ().
Q. What safety protocols are recommended for handling this compound in the laboratory?
Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact ( ). Waste should be segregated and disposed via certified chemical waste services ( ). For spills, neutralize with inert adsorbents and avoid aqueous rinsing ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic variation of solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., Pd-based catalysts for coupling reactions) can enhance yields. Kinetic studies using in-situ IR or HPLC monitoring help identify rate-limiting steps (). Computational modeling (DFT) may predict favorable reaction pathways ().
Q. What strategies resolve discrepancies in crystallographic data for structurally similar compounds?
For conflicting crystallographic results (e.g., bond angles or packing motifs), refine data using high-resolution single-crystal diffraction and validate against theoretical models (). Multi-temperature crystallography (e.g., 100 K vs. 293 K) can assess thermal motion effects ().
Q. How do structural modifications to the oxan-4-amine moiety influence biological activity?
Structure-activity relationship (SAR) studies involve synthesizing analogs with substituted morpholine rings (e.g., replacing oxygen with sulfur) and testing in vitro bioactivity assays ( ). Molecular docking simulations predict interactions with target proteins ().
Q. What experimental approaches validate conflicting reports on the compound’s enzyme inhibition properties?
Reproduce assays under standardized conditions (pH, temperature, substrate concentration). Use orthogonal methods (e.g., fluorescence quenching vs. calorimetry) to confirm binding constants. Compare results with structurally related compounds, such as 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives ( ).
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze samples via HPLC-UV at intervals (). Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the amine group) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
